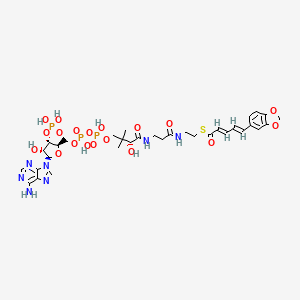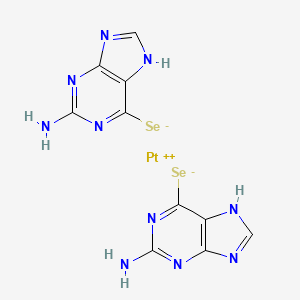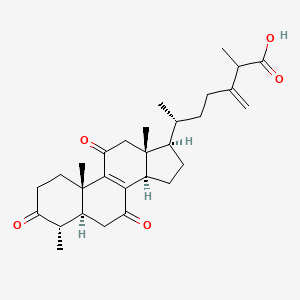
2,3,4,6,8-Pentahydroxy-1-methylxanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6,8-Pentahydroxy-1-methylxanthone is a natural product found in Wardomyces anomalus with data available.
Wissenschaftliche Forschungsanwendungen
Modulation of Chemotherapy
Methylxanthines like pentoxifylline have been studied for their potential in modulating chemotherapy. Pentoxifylline, specifically, has shown to effectively modulate alkylating agents in tissue culture and human tumor explants in mice, indicating its potential role in enhancing chemotherapy outcomes (Dezube, Eder, & Pardee, 1990).
Neurodevelopmental Outcomes
The long-term effects of methylxanthine therapy, particularly caffeine, on neurodevelopment and growth have been explored. Studies have suggested that caffeine therapy for apnea of prematurity might improve the rate of survival without neurodevelopmental disability in infants with very low birth weight (Schmidt et al., 2007).
Treatment of Apnea in Premature Neonates
The use of methylxanthines for treating apnea of prematurity has been a common practice. The metabolism of such compounds in premature neonates, like the conversion of theophylline to caffeine, has been the subject of research, providing insights into the dosing and effects of these substances in this sensitive population (Bonati, Latini, & Marra, 1980).
Anti-fibrotic and Anti-inflammatory Properties
Methylxanthines like pentoxifylline have been recognized for their anti-fibrotic and anti-inflammatory properties. Studies have examined their role in inhibiting the production of collagen and reducing the proliferation of fibroblasts in hypertrophic scars, suggesting their potential in scar management and other conditions involving fibrosis and inflammation (Isaac et al., 2010).
Modulation of Immune Responses
Methylxanthines have also been investigated for their potential in modulating immune responses. Pentoxifylline, for instance, has shown to inhibit the release of tumor necrosis factor-alpha from human peripheral blood monocytes, indicating its potential therapeutic role in conditions associated with inflammatory and immune responses (Pollice et al., 2001).
Eigenschaften
Produktname |
2,3,4,6,8-Pentahydroxy-1-methylxanthone |
|---|---|
Molekularformel |
C14H10O7 |
Molekulargewicht |
290.22 g/mol |
IUPAC-Name |
2,3,4,6,8-pentahydroxy-1-methylxanthen-9-one |
InChI |
InChI=1S/C14H10O7/c1-4-8-11(18)9-6(16)2-5(15)3-7(9)21-14(8)13(20)12(19)10(4)17/h2-3,15-17,19-20H,1H3 |
InChI-Schlüssel |
GAFABSZQILGZDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C(=C1O)O)O)OC3=CC(=CC(=C3C2=O)O)O |
Synonyme |
2,3,4,6,8-pentahydroxy-1-methylxanthone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Aminoimidazo[1,2-a]quinoxaline](/img/structure/B1249087.png)
![2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B1249090.png)

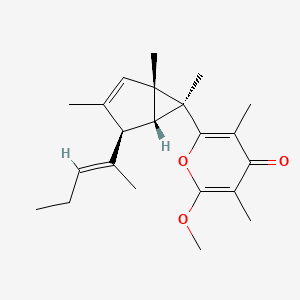
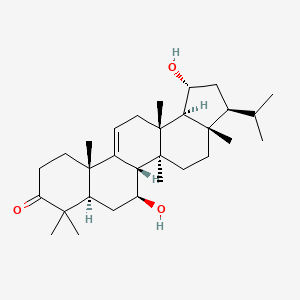
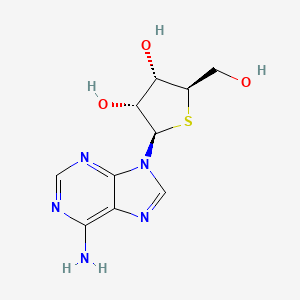
![2-Methoxy-3,5-dimethyl-6-[(9R,10R)-3,7,9,11-tetramethyl-10-hydroxy-2,5,7,11-tridecatetraene-1-yl]-4H-pyran-4-one](/img/structure/B1249096.png)
![methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,8R,12R)-4,8,12,16-tetramethylheptadec-3-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate](/img/structure/B1249097.png)

